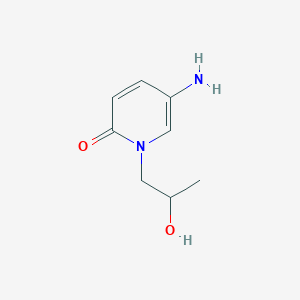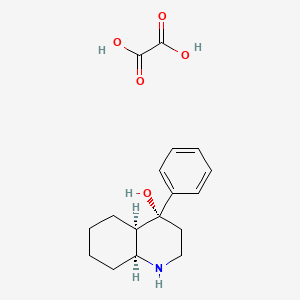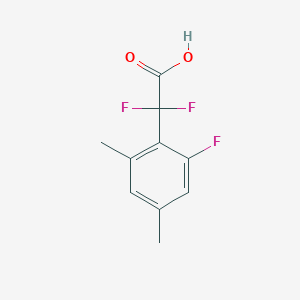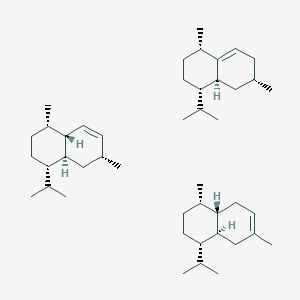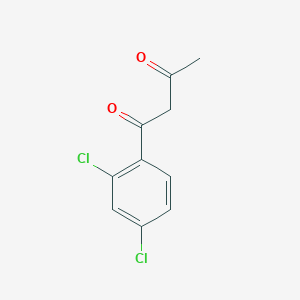![molecular formula C14H21NO6 B15239023 (1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239023.png)
(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride to form different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the active sites of enzymes and understanding their catalytic mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S,3R,4R)-3-(Isobutylamino)-4-(3-pyridinyl)-1,2-cyclopentanediol
- (-)-carvone
- (+)-menthofuran
Uniqueness
Compared to similar compounds, (1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its unique bicyclic structure and specific functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H21NO6 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
(1R,2S,3R,4R)-3-methoxycarbonyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H21NO6/c1-14(2,3)21-13(19)15-7-5-6-8(15)10(12(18)20-4)9(7)11(16)17/h7-10H,5-6H2,1-4H3,(H,16,17)/t7-,8-,9-,10+/m1/s1 |
InChI-Schlüssel |
LCFYSYMJGRZXEA-KYXWUPHJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]1[C@@H]([C@@H]2C(=O)O)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2C(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


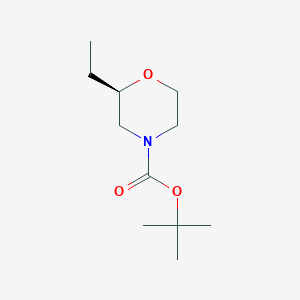
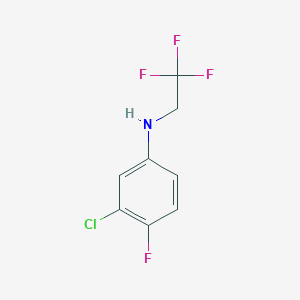
![Benzo[b]thiophene, 6-(trifluoromethyl)-](/img/structure/B15238956.png)
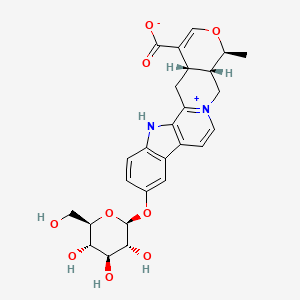

![1-[(2-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238962.png)



